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YL )boronic acid
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Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of pyrazole
and pyridine rings.[2] Their structural similarity to purine bases has made them a privileged
scaffold in drug discovery, with applications as anticancer, anti-inflammatory, and antiviral
agents, as well as kinase inhibitors.[2][3][4][5][6]

A critical aspect of the chemistry of these compounds, particularly those unsubstituted on the
pyrazole nitrogen, is their existence as a mixture of tautomers. Tautomers are structural
isomers that readily interconvert, most commonly through proton migration.[7] This
phenomenon has a profound impact on a molecule's physicochemical properties, including its
stability, solubility, and, crucially, its biological activity.[7] Understanding and controlling
tautomeric equilibria is therefore paramount in the design and development of new
therapeutics.[7][8]

For 1H-pyrazolo[3,4-b]pyridines, the primary tautomeric equilibrium exists between the 1H- and
2H-isomers, as depicted below.[1][2]

Figure 1: General tautomeric equilibrium between 1H- and 2H-pyrazolo[3,4-b]pyridines.

Relative Stability and Influencing Factors

Extensive research, including computational modeling, has demonstrated that the 1H-tautomer
of pyrazolo[3,4-b]pyridine is generally more stable than the 2H-isomer.[1] AM1 calculations
have shown a significant energy difference, favoring the 1H-form by approximately 37.03
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kJ/mol (nearly 9 kcal/mol).[1] This inherent stability preference is a key determinant of the
tautomeric landscape.

However, the position of the tautomeric equilibrium is not static and can be influenced by
several factors:

» Substituent Effects: The electronic nature and position of substituents on the heterocyclic
core can modulate the relative stability of the tautomers. Electron-donating or electron-
withdrawing groups can alter the electron density distribution within the ring system, thereby
influencing the acidity of the N-H protons and the stability of the resulting conjugate bases.[9]
[10] For instance, in some cases, the 2-NH tautomer is favored when the pyridine ring is a
tetrahydropyridone.[1]

e Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds play a
crucial role in stabilizing one tautomer over another.[8] Polar solvents can preferentially
solvate the more polar tautomer, shifting the equilibrium.[8] The study of tautomerism in
various polar and nonpolar solvents using spectroscopic methods has been instrumental in
understanding these interactions.[11]

» Ti-Electron Delocalization: The extent of mt-electron delocalization, which contributes to the
aromaticity and overall stability of the molecule, is a fundamental factor governing tautomeric
preferences.[12] The tautomer with a more stabilized aromatic system is generally favored.

Experimental and Computational Characterization of
Tautomers

A combination of experimental techniques and computational methods is employed to
unequivocally identify and quantify the tautomeric forms of pyrazolo[3,4-b]pyridines.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying
tautomerism in solution.[8] Key parameters used for tautomer identification include:

o Chemical Shifts: The chemical shifts of protons and carbons, particularly those in the vicinity
of the pyrazole nitrogen atoms, are sensitive to the tautomeric form.[13]
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e Coupling Constants: Heteronuclear coupling constants, such as *H-13C and H-1>N, provide
valuable information about the connectivity and electronic environment, aiding in the
differentiation of isomers.[13]

o Variable Temperature Studies: Analyzing NMR spectra at different temperatures can provide
insights into the dynamics of the tautomeric equilibrium.[13]

UV-Vis Spectroscopy: Electronic absorption and emission spectroscopies are used to study
tautomerism, especially in different solvent environments.[11] The distinct electronic transitions
of each tautomer can often be resolved, allowing for the determination of their relative
populations.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the
tautomeric form present in the solid state.[7][14][15] This technique has been crucial in
confirming the predominance of the 1H-tautomer in many crystalline pyrazolo[3,4-b]pyridine
derivatives. It is important to note that the tautomeric form in the solid state may not be the
same as the dominant form in solution.[7]

Computational Chemistry

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are
invaluable for predicting the relative stabilities of tautomers.[15] These methods can calculate
the Gibbs free energies of the different forms, providing a quantitative measure of their
equilibrium populations.[16] Molecular docking and molecular dynamics simulations are also
employed to understand how different tautomers interact with biological targets, which is critical
for drug design.[17][18]

Methodologies and Protocols
Protocol for NMR Analysis of Tautomeric Equilibrium

e Sample Preparation: Dissolve a precisely weighed amount of the pyrazolo[3,4-b]pyridine
derivative in a deuterated solvent of choice (e.g., DMSO-ds, CDCIs, Methanol-d4). The
choice of solvent is critical as it can influence the tautomeric ratio.
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* 'H NMR Acquisition: Acquire a standard *H NMR spectrum at room temperature. Note the
chemical shifts and multiplicities of all signals.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. This is essential for
observing the chemical shifts of the carbon atoms in the heterocyclic core.

e 2D NMR Experiments:

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons
and carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons, which is crucial for assigning the structure and
differentiating between tautomers.[19]

o 1H-1N HMBC: If isotopically enriched samples are available or with sensitive cryoprobes,
this experiment can directly probe the nitrogen environment.

» Variable Temperature (VT) NMR: Acquire a series of *H NMR spectra over a range of
temperatures (e.g., from 298 K down to 213 K).[13] Changes in the relative integrals of
signals corresponding to the different tautomers can be used to determine thermodynamic
parameters.

o Data Analysis: Integrate the signals corresponding to each tautomer to determine their
relative populations. Use the chemical shifts and coupling constants to assign the
predominant tautomeric form based on established literature values and computational
predictions.[20]
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Figure 2: Experimental workflow for NMR analysis of tautomeric equilibrium.

Protocol for Computational Prediction of Tautomer
Stability

¢ Structure Generation: Draw the 3D structures of all possible tautomers (1H- and 2H-isomers)
using a molecular modeling software.

+ Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable
level of theory, such as DFT with a functional like BALYP and a basis set like 6-31G(d,p).
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Frequency Calculation: Perform a frequency calculation at the same level of theory to
confirm that the optimized structures are true minima (no imaginary frequencies) and to
obtain thermochemical data (enthalpy and entropy).

Solvation Modeling: To account for solvent effects, perform single-point energy calculations
using a continuum solvation model like the Polarizable Continuum Model (PCM).

Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the
desired solvent. The relative Gibbs free energies (AG) will determine the predicted

equilibrium constant and the tautomer populations.

Analysis: Compare the calculated energies to identify the most stable tautomer. The results
can be used to support the interpretation of experimental data.
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Figure 3: Workflow for computational prediction of tautomer stability.

Implications for Drug Discovery and Development

The tautomeric state of a pyrazolo[3,4-b]pyridine derivative can significantly influence its
interaction with a biological target.[7] For instance, the N(1)-H of the pyrazolopyridine moiety
has been shown to be crucial for hydrogen bonding interactions within the kinase domain of
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FGFR1.[21] Consequently, N-methylation, which locks the tautomeric form, can lead to a
complete loss of activity.[21]

Therefore, a thorough understanding and characterization of the tautomeric forms are essential
for:

o Structure-Activity Relationship (SAR) Studies: To correctly interpret SAR data and make
informed decisions during lead optimization.[4]

e Pharmacokinetic Properties: Tautomerism can affect properties like solubility and membrane
permeability, which are critical for a drug's ADME (Absorption, Distribution, Metabolism, and
Excretion) profile.[7]

« Intellectual Property: Defining the specific tautomeric form can be important for patent
claims.

Conclusion

The tautomerism of 1H-pyrazolo[3,4-b]pyridines is a multifaceted phenomenon with significant
implications for their application in drug discovery. While the 1H-tautomer is generally favored,
the equilibrium can be influenced by substituents and the surrounding environment. A
combined approach of high-resolution spectroscopic techniques, X-ray crystallography, and
computational modeling is essential for the comprehensive characterization of these systems.
For researchers in the field, a deep understanding of the principles and methodologies outlined
in this guide is crucial for the successful design and development of novel therapeutics based
on this important heterocyclic scaffold.
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